molecular formula C10H10ClIN2S B13596320 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide

Cat. No.: B13596320
M. Wt: 352.62 g/mol
InChI Key: XCEXIXZYOLLJAN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and an amine group attached to the thiazole ring, along with a hydroiodide salt form. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For instance, 4-chlorophenylthiourea can be reacted with α-haloketones under basic conditions to form the thiazole ring.

    Introduction of Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of Hydroiodide Salt: The final compound can be converted into its hydroiodide salt form by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Another thiazole derivative with similar structural features.

    4-Chlorophenyl isothiocyanate: Contains a chlorophenyl group and is used in similar chemical reactions.

    Thiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide is unique due to its specific combination of functional groups and its hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClIN2S

Molecular Weight

352.62 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydroiodide

InChI

InChI=1S/C10H9ClN2S.HI/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7;/h2-5H,1H3,(H2,12,13);1H

InChI Key

XCEXIXZYOLLJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl.I

Origin of Product

United States

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